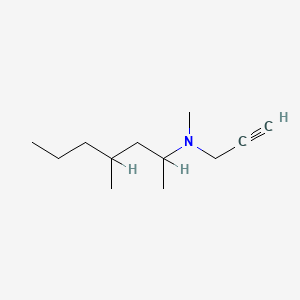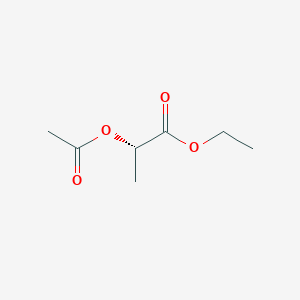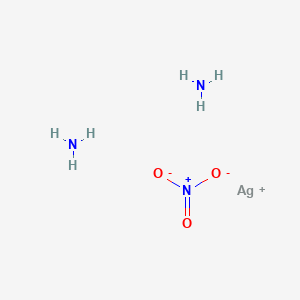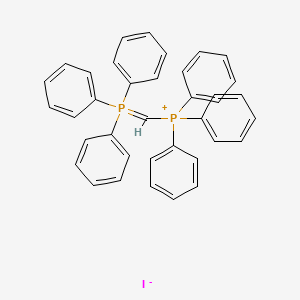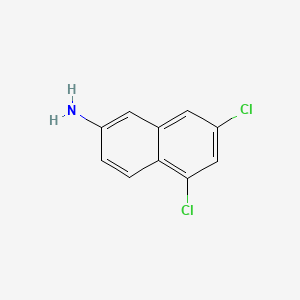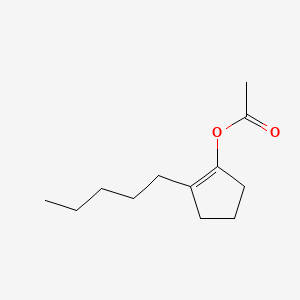
1-Acetoxy-2-pentylcyclopentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetoxy-2-pentylcyclopentene is an organic compound characterized by a cyclopentene ring substituted with an acetoxy group and a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetoxy-2-pentylcyclopentene can be synthesized through the acetylation of 2-pentylcyclopentanol. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of immobilized catalysts can also enhance the selectivity and reduce the production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetoxy-2-pentylcyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, yielding 2-pentylcyclopentanol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products:
Oxidation: 2-pentylcyclopentanone or 2-pentylcyclopentanoic acid.
Reduction: 2-pentylcyclopentanol.
Substitution: Various substituted cyclopentenes depending on the nucleophile used.
Applications De Recherche Scientifique
1-Acetoxy-2-pentylcyclopentene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.
Industry: Used in the production of fragrances and flavoring agents due to its unique aroma profile.
Mécanisme D'action
The mechanism of action of 1-acetoxy-2-pentylcyclopentene involves its interaction with specific enzymes or receptors in biological systems. The acetoxy group can be hydrolyzed by esterases, releasing acetic acid and the corresponding alcohol. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
1-Acetoxy-2-methylcyclopentene: Similar in structure but with a methyl group instead of a pentyl chain.
2-Pentylcyclopentanone: Lacks the acetoxy group but shares the pentyl substitution on the cyclopentane ring.
2-Pentylcyclopentanol: The reduced form of 1-acetoxy-2-pentylcyclopentene.
Uniqueness: this compound is unique due to the presence of both an acetoxy group and a pentyl chain on the cyclopentene ring
Propriétés
Numéro CAS |
24851-93-2 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
(2-pentylcyclopenten-1-yl) acetate |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-7-11-8-6-9-12(11)14-10(2)13/h3-9H2,1-2H3 |
Clé InChI |
WTXIXUGTCMVHJK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(CCC1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14702067.png)
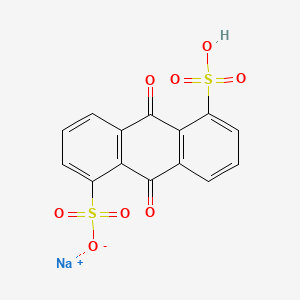
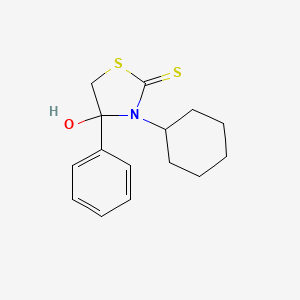
![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)
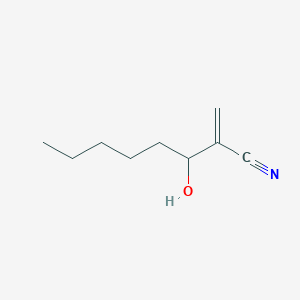
![N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide](/img/structure/B14702087.png)


